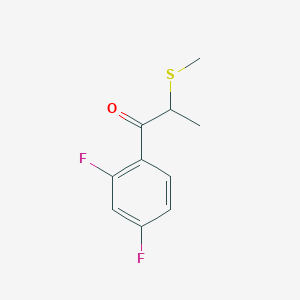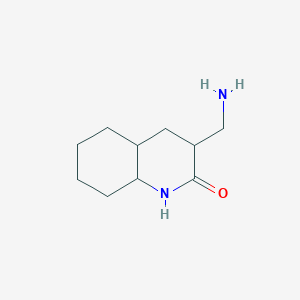![molecular formula C11H23NO B13169162 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is an organic compound with the molecular formula C11H23NO It is a cyclopentyl derivative with an aminomethyl group and a dimethylpropan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and verifying the product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanol: A simpler cyclopentyl derivative with a hydroxyl group.
Cyclopentylamine: Contains an aminomethyl group but lacks the dimethylpropan-1-ol moiety.
1-(Aminomethyl)cyclopentane: Similar structure but without the dimethylpropan-1-ol group.
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is unique due to its combination of a cyclopentyl ring, aminomethyl group, and dimethylpropan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)9(13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clé InChI |
PWTASHDFJVYRBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1(CCCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



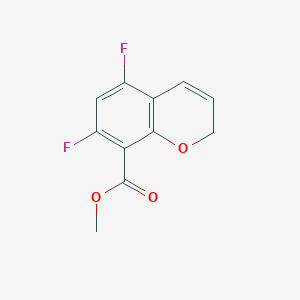
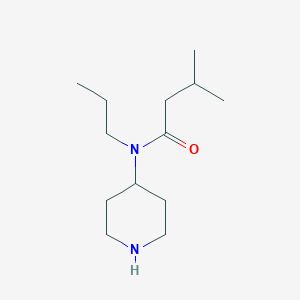
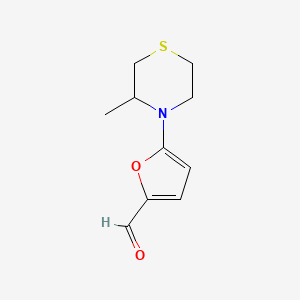
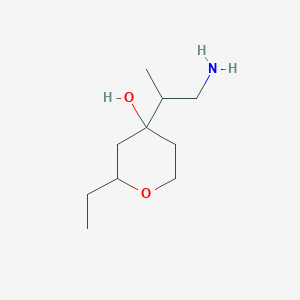

![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
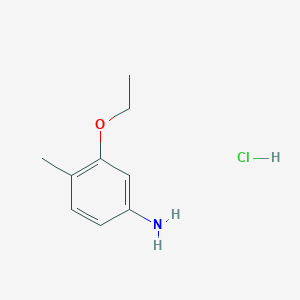
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
